molecular formula C23H21NO2 B5053029 N-(9H-fluoren-2-yl)-3-propoxybenzamide

N-(9H-fluoren-2-yl)-3-propoxybenzamide

Cat. No.: B5053029
M. Wt: 343.4 g/mol
InChI Key: ZGDFDRDFTWGQLM-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-3-propoxybenzamide is a benzamide derivative featuring a fluorenyl group at the 2-position and a propoxy substituent at the 3-position of the benzamide ring. These analogs are typically synthesized via nucleophilic substitution or condensation reactions, followed by recrystallization from ethanol to yield white solids with high purity . Characterization methods include FT-IR, $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and elemental analysis, confirming structural integrity and substituent effects on physical properties (e.g., melting points, solubility) .

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-2-12-26-20-8-5-7-17(15-20)23(25)24-19-10-11-22-18(14-19)13-16-6-3-4-9-21(16)22/h3-11,14-15H,2,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDFDRDFTWGQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-2-yl)-3-propoxybenzamide typically involves the following steps:

    Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is first functionalized to introduce the desired substituents. This can be achieved through various reactions such as halogenation, nitration, or Friedel-Crafts acylation.

    Amidation Reaction: The functionalized fluorene derivative is then reacted with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(9H-fluoren-2-yl)-3-propoxybenzamide can undergo oxidation reactions, particularly at the fluorene moiety, to form fluorenone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Various substitution reactions can occur at the benzamide ring, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated benzamide derivatives.

Scientific Research Applications

Chemistry: N-(9H-fluoren-2-yl)-3-propoxybenzamide is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new drugs with specific therapeutic targets.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-3-propoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorene moiety can engage in π-π interactions with aromatic residues in proteins, while the benzamide group can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound is distinguished by its 3-propoxybenzamide moiety, which contrasts with analogs bearing electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy, methyl) substituents. Key comparisons include:

Table 1: Structural and Physical Properties of N-(9H-fluoren-2-yl) Benzamide Derivatives
Compound ID Substituent on Benzamide Melting Point (°C) Yield (%) Notable Spectral Data (FT-IR, NMR)
Target Compound 3-propoxy Not reported N/A Anticipated: C-O stretch (1100–1250 cm$ ^{-1} $), propyl chain signals in NMR
5a () 3-fluorophenyl 199–200 75 IR: 3281 cm$ ^{-1} $ (N-H); $ ^1 \text{H NMR} $: δ 7.13–7.76 (aromatic protons)
5d () 4-chlorophenyl 196–197 55 IR: 1655 cm$ ^{-1} $ (C=O); $ ^1 \text{H NMR} $: δ 2.82 (alkyne proton)
5g () 3-nitrophenyl 210–211 45 IR: 1647 cm$ ^{-1} $ (C=O); $ ^1 \text{H NMR} $: δ 8.18 (nitro aromatic protons)
5t () 4-methylphenyl 165–167 62 IR: 2926 cm$ ^{-1} $ (C-H); $ ^1 \text{H NMR} $: δ 2.28 (methyl group)
5w () 4-methoxyphenyl 169–171 50 IR: 2854 cm$ ^{-1} $ (C-H); $ ^1 \text{H NMR} $: δ 3.78–3.90 (methoxy protons)

Key Observations:

  • Substituent Effects on Melting Points: Nitro-substituted analogs (e.g., 5g) exhibit higher melting points (~210°C) due to enhanced intermolecular interactions (dipole-dipole, π-stacking) compared to methyl- or methoxy-substituted derivatives (165–171°C) .
  • Yield Trends: Electron-withdrawing groups (e.g., nitro in 5g) correlate with lower synthetic yields (45–50%), likely due to steric hindrance or side reactions, whereas fluorophenyl (5a) and methylphenyl (5t) groups yield higher outputs (62–75%) .
  • Propoxy Group Implications: The 3-propoxy group in the target compound is expected to enhance lipophilicity and solubility in organic solvents compared to polar nitro or chloro substituents. This could improve bioavailability in drug delivery applications.
Antimicrobial and Antioxidant Activity
  • Pyrazoline Derivatives (): Compounds like FP04 (3-(9H-fluoren-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole) exhibit significant antifungal and antioxidant activity, attributed to the fluorenyl group’s aromaticity and heterocyclic moieties .
Pharmacological Interactions
  • Thiazepane and Tetrahydrothiophene Derivatives (): Compounds with sulfone or thiazepane groups (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide) show unique enzyme inhibition profiles, highlighting the impact of heterocyclic substituents on target specificity .

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